(5-Bromo-4-methylthiazol-2-yl)methanamine
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Overview
Description
(5-Bromo-4-methylthiazol-2-yl)methanamine is a chemical compound with the molecular formula C5H7BrN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methylthiazol-2-yl)methanamine typically involves the bromination of 4-methylthiazole followed by the introduction of a methanamine group. One common method involves the reaction of 4-methylthiazole with bromine to form 5-bromo-4-methylthiazole. This intermediate is then reacted with formaldehyde and ammonium chloride under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-methylthiazol-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(5-Bromo-4-methylthiazol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (5-Bromo-4-methylthiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazol-2-yl)methanamine: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-4-methylthiazol-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine, leading to differences in chemical properties and applications.
5-Bromo-2-methylthiazol-4-yl)methanamine: Positional isomer with different substitution pattern on the thiazole ring.
Uniqueness
(5-Bromo-4-methylthiazol-2-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-3-5(6)9-4(2-7)8-3/h2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFHAQOEYDUKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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